
6-(1-Cyclohexenyl)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-Cyclohexenyl)hexanoic acid is an organic compound with the molecular formula C12H20O2. It is a carboxylic acid featuring a cyclohexene ring attached to a hexanoic acid chain. This compound is of interest due to its unique structure, which combines the properties of both cyclohexene and hexanoic acid, making it useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Cyclohexenyl)hexanoic acid typically involves the oxidation of cyclohexane derivatives. One common method is the oxidation of cyclohexene with potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to form the corresponding diol, which is then further oxidized to yield the carboxylic acid. Another approach involves the catalytic hydrogenation of cyclohexanone followed by oxidation.
Industrial Production Methods
Industrial production of this compound often employs the cobalt-catalyzed oxidation of cyclohexane. This process involves the use of cobalt naphthenate as a catalyst at elevated temperatures (around 150°C) to achieve high yields of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
6-(1-Cyclohexenyl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarboxylic acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and cobalt naphthenate.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Adipic acid and other dicarboxylic acids.
Reduction: 6-(1-Cyclohexenyl)hexanol.
Substitution: Esters and amides of this compound.
Wissenschaftliche Forschungsanwendungen
6-(1-Cyclohexenyl)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-(1-Cyclohexenyl)hexanoic acid involves its interaction with various molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanoic acid: A simpler carboxylic acid with a six-carbon chain.
Cyclohexanecarboxylic acid: A carboxylic acid with a cyclohexane ring directly attached to the carboxyl group.
Adipic acid: A dicarboxylic acid with a six-carbon chain.
Uniqueness
6-(1-Cyclohexenyl)hexanoic acid is unique due to its combination of a cyclohexene ring and a hexanoic acid chain. This structure imparts distinct chemical properties, making it versatile for various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
4132-61-0 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
6-(cyclohexen-1-yl)hexanoic acid |
InChI |
InChI=1S/C12H20O2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h7H,1-6,8-10H2,(H,13,14) |
InChI-Schlüssel |
DYWZBQJZMJPHKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC1)CCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


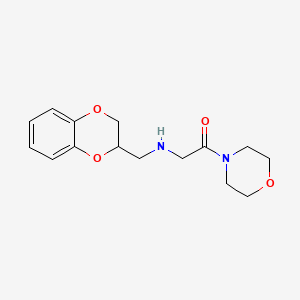
![1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium](/img/structure/B14161807.png)
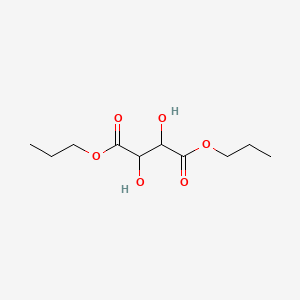
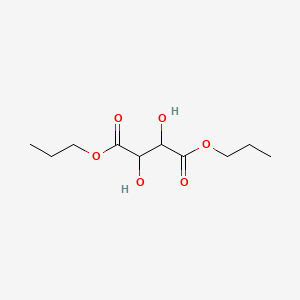
![6-chloro-2-[(4-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B14161819.png)

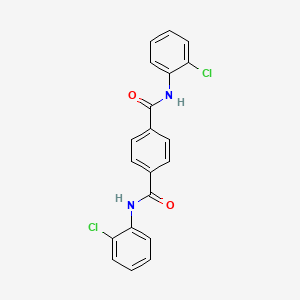
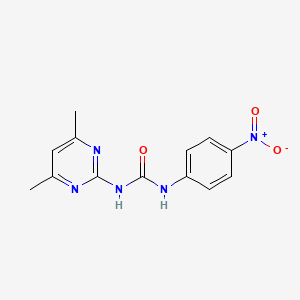

![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(4-methyl-N-methylsulfonylanilino)acetamide](/img/structure/B14161850.png)

![2-[(4-ethoxyphenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B14161863.png)


